

Comprehensive Technical Guide: Barium Chlorate Production Technology, Characterization, and Applications

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Compound Focus: Barium chlorate

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Introduction and Chemical Properties

Barium chlorate ($\text{Ba}(\text{ClO}_3)_2$) is a significant inorganic chemical compound with extensive applications in pyrotechnics, chemical manufacturing, and specialized industrial processes. As the barium salt of chloric acid, it exists most commonly as a white crystalline solid in both anhydrous and monohydrate ($\text{Ba}(\text{ClO}_3)_2 \cdot \text{H}_2\text{O}$) forms. The compound demonstrates substantial solubility in water, increasing from approximately **20.3 g/100mL at 0°C** to **105 g/100mL at 100°C**, facilitating its production and processing in aqueous systems [1]. **Barium chlorate** has a molecular weight of **304.22 g/mol** in its anhydrous form and **322.24 g/mol** as the monohydrate, with a density of 3.18 g/cm³ for the monohydrate form [1].

The thermal decomposition profile of **barium chlorate** reveals its oxidative properties, with decomposition commencing at approximately **413.9°C** where it breaks down into barium chloride and oxygen gas according to the reaction: $\text{Ba}(\text{ClO}_3)_2 \rightarrow \text{BaCl}_2 + 3\text{O}_2$ [1]. This decomposition reaction liberates significant oxygen, making it an effective oxidizer in pyrotechnic compositions. From a safety perspective, **barium chlorate** is classified as a strong oxidizer and is toxic, requiring careful handling procedures. Its oxidation potential and barium content create dual hazards of supporting vigorous combustion and presenting toxicity risks common to soluble barium compounds [1].

Production Methods and Technological Overview

The industrial production of **barium chlorate** employs several synthetic routes, each with distinct advantages, limitations, and technological considerations. These methods can be broadly categorized into chemical synthesis and electrochemical processes, with recent advancements focusing on improving efficiency, purity, and environmental sustainability.

Table 1: Comparison of **Barium Chlorate** Production Methods

Production Method	Key Reactants	Reaction Conditions	Advantages	Limitations
Double Replacement	Barium chloride, Sodium chlorate	Concentration, Cooling, Precipitation	Simple setup, High yield	Sodium contamination affects color purity [1]
Electrolytic Synthesis	Barium chloride, Water	Electrolysis, 30-40% current efficiency without pH control [2]	Direct production, Sodium-free product [2] [1]	Lower efficiency, Complex equipment [3]
Ammonium Chlorate Route	Ammonium chlorate, Barium carbonate	Boiling solution until ammonia odor disappears [1]	High purity product, Minimal sodium contamination [2]	Multiple steps required, Ammonia handling [2]

The **double replacement reaction** between barium chloride and sodium chlorate represents one of the most straightforward production methods, exploiting the differential solubility characteristics of the reactants and products. This process follows the reaction: $\text{BaCl}_2 + 2\text{NaClO}_3 \rightarrow \text{Ba}(\text{ClO}_3)_2 + 2\text{NaCl}$. After concentrating and cooling the reaction mixture, **barium chlorate** precipitates due to its relatively lower solubility compared to sodium chloride, enabling effective separation [1]. While operationally simple, this method frequently results in sodium contamination, which is particularly problematic for pyrotechnic applications where even trace sodium impurities can overwhelm the desired green coloration with yellow emission [2].

The **electrolytic production method** utilizes barium chloride as both electrolyte and precursor, following the overall reaction: $\text{BaCl}_2 + 6\text{H}_2\text{O} \rightarrow \text{Ba}(\text{ClO}_3)_2 + 6\text{H}_2$. This process typically achieves current efficiencies

of approximately **30-40%** without active pH control, with the electrolyte concentration starting around 40g chloride per 100mL water [2]. Modern electrolytic cells employ advanced materials including graphite or dimensionally stable anodes (DSA), with process parameters carefully controlled to optimize efficiency. Temperature maintenance between **60-80°C**, pH control near neutral levels (approximately pH 6), and chromium-based additives to minimize cathodic reduction of hypochlorite intermediates represent key operational parameters [3]. Recent implementations incorporate sophisticated process control systems utilizing sensors and automation for real-time monitoring and adjustment of critical parameters including temperature, pressure, and purity levels [4].

Table 2: Industrial **Barium Chlorate** Market Overview

Parameter	Values	Trends & Projections
Market Size (2025)	\$12.69 billion [5]	Anticipated to reach \$22.38 billion by 2033 [5]
Compound Annual Growth Rate	9.92% (2026-2033) [5]	Accelerating adoption across industrial segments [5]
Major Applications	Pyrotechnics, Chemical Manufacturing, Textiles, Paper Pulp [6]	Expanding into specialized chemical synthesis [4]
Regional Demand Patterns	North America and Europe (established markets), Asia-Pacific (emerging, rapid growth) [5]	Increasing consumption in Asia-Pacific due to industrialization [5]

Experimental Protocols

Double Displacement Synthesis Protocol

The double displacement method between barium chloride and sodium chlorate provides a straightforward approach for laboratory-scale production of **barium chlorate**. This protocol yields approximately 50g of product and requires standard laboratory equipment.

Materials and Equipment:

- Barium chloride dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$), 50g
- Sodium chlorate (NaClO_3), 45g
- Deionized water, 200mL
- Heating mantle with temperature control
- 500mL borosilicate glass beaker
- Glass stirring rod
- Buchner funnel and filtration apparatus
- Drying oven

Procedure:

- Prepare separate concentrated solutions by dissolving 50g barium chloride dihydrate in 100mL warm deionized water and 45g sodium chlorate in 100mL deionized water.
- Combine both solutions in a 500mL beaker while stirring continuously. The reaction mixture will appear clear initially.
- Heat the combined solution to **60-70°C** while maintaining continuous agitation to facilitate the double displacement reaction: $\text{BaCl}_2 + 2\text{NaClO}_3 \rightarrow \text{Ba}(\text{ClO}_3)_2 + 2\text{NaCl}$
- Concentrate the solution by gentle evaporation until the volume is reduced by approximately **40-50%**.
- Cool the concentrated solution gradually to **room temperature**, then further to **5-10°C** using an ice bath to promote crystallization.
- Collect the crystalline precipitate via vacuum filtration using a Buchner funnel.
- Wash the crystals with **small aliquots (10-15mL)** of ice-cold deionized water to remove residual sodium ions.
- Dry the product in an oven at **40-50°C** for 4-6 hours.
- Characterize the product by determining melting point (decomposition begins at ~120°C for monohydrate, 413.9°C for anhydrous form) and analyzing for sodium contamination by flame test [1].

Troubleshooting Notes:

- If sodium contamination is detected (yellow flame test), recrystallize from minimal hot deionized water.
- Low yields may result from insufficient concentration prior to crystallization—ensure volume reduction of at least 40%.
- Cloudy solutions may indicate impurity precipitation; perform hot filtration before crystallization.

Electrolytic Synthesis Protocol

This protocol describes the electrochemical production of sodium-free **barium chlorate**, essential for high-quality pyrotechnic applications where sodium contamination must be avoided.

Materials and Equipment:

- Barium chloride dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$), 100g
- Deionized water, 250mL
- Electrolysis cell with anode (graphite or dimensionally stable anode) and cathode (stainless steel)
- DC power supply (capable of 4-6V, variable current)
- Magnetic stirrer with heating capability
- Thermometer
- pH meter

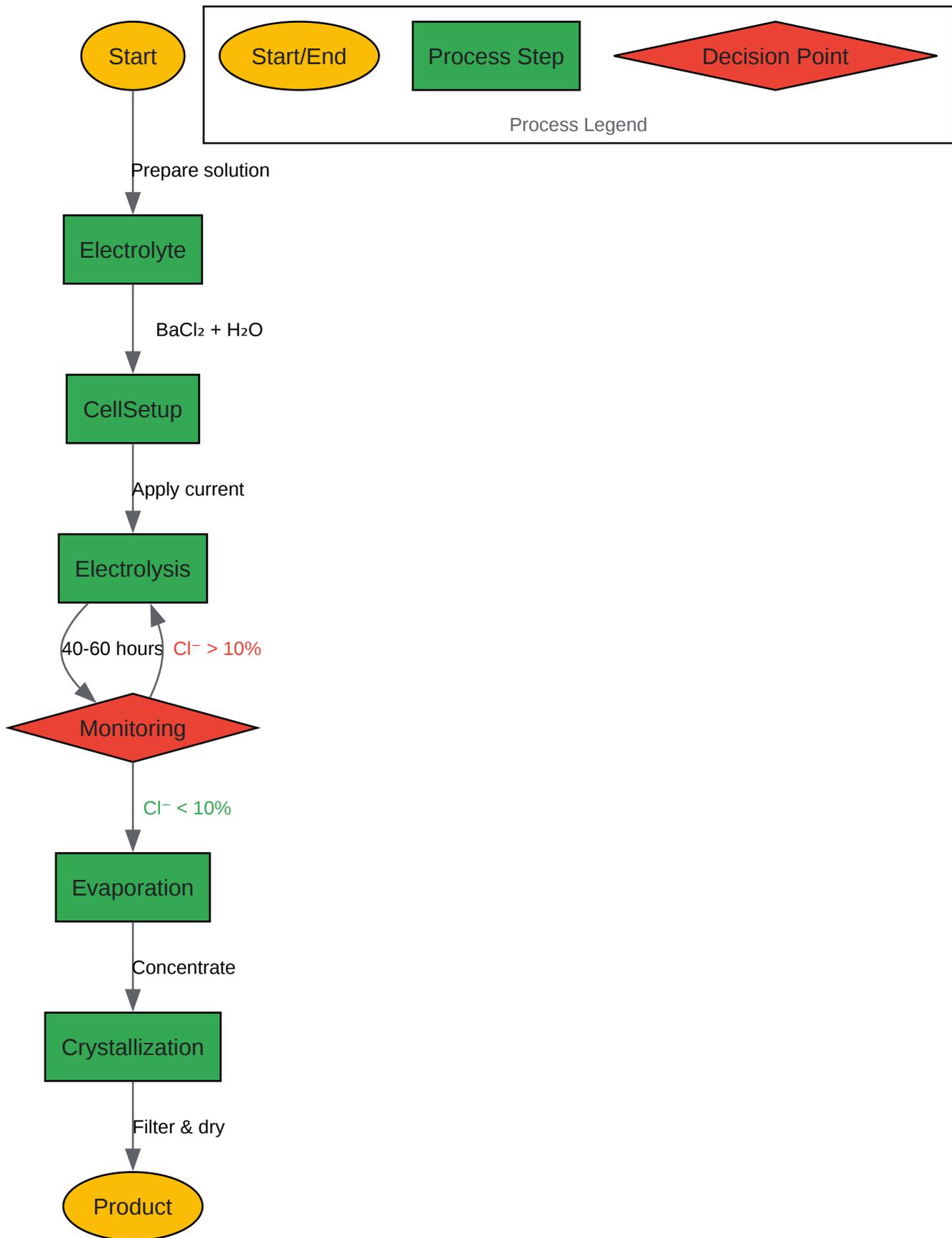
Procedure:

- Prepare the electrolyte by dissolving 100g barium chloride dihydrate in 250mL deionized water heated to **50-60°C** to achieve a concentration of approximately **40g/100mL**.
- Assemble the electrolysis cell with electrodes positioned to minimize distance (typically 5-10mm) while preventing short circuiting. Anode selection is critical—graphite is economical but erodes; lead dioxide or platinum offers superior stability.
- Add potassium dichromate (approximately **0.5-2g/L**) to the electrolyte if using graphite electrodes to form a protective layer on the cathode that minimizes hypochlorite reduction.
- Begin electrolysis at a current density of **0.5-1A/cm²** and maintain cell voltage typically between **3.5-4.5V**. The overall reaction is: $\text{BaCl}_2 + 6\text{H}_2\text{O} \rightarrow \text{Ba}(\text{ClO}_3)_2 + 6\text{H}_2$
- Maintain the electrolyte temperature between **60-80°C** throughout the process using external heating or cooling as needed.
- Monitor pH periodically, maintaining near-neutral conditions (pH ~6) where hypochlorous acid and hypochlorite ion coexist at maximum concentrations, favoring chlorate formation.
- Continue electrolysis until chloride concentration decreases to below **10%** of initial value (typically 40-60 hours for this scale).
- Remove the electrolyte from the cell and evaporate until crystals form.
- Collect initial crop of **barium chlorate** crystals by filtration at approximately **40-50°C**.
- Recycle the mother liquor to the electrolysis cell to improve overall yield.
- Dry the crystals at **50-60°C** and store in a desiccator [2] [3].

Process Optimization Notes:

- Current efficiency improves with proper pH control and temperature maintenance.
- Anode-cathode distance optimization reduces cell resistance and energy consumption.
- Continuous monitoring of chloride concentration allows termination at optimal conversion point.

The following workflow diagram illustrates the electrolytic production process:



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Ammonium Chlorate Conversion Protocol

This method utilizes ammonium chlorate intermediate to produce high-purity **barium chlorate** with minimal alkali metal contamination, making it particularly suitable for applications requiring exceptional color purity in pyrotechnics.

Materials and Equipment:

- Potassium chlorate (KClO_3), 40g
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$), 30g
- Barium carbonate (BaCO_3), 45g
- Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$), 25g
- Ammonia solution (NH_4OH , 10%), 50mL
- Ethanol (95%), 100mL
- Heating mantles with temperature control
- Multiple 500mL borosilicate beakers
- Filtration apparatus
- Distillation setup (for alcohol removal)

Procedure:

- **Ammonium Chlorate Preparation:**

- Dissolve 40g potassium chlorate in 150mL near-boiling deionized water.
- In a separate container, dissolve 30g ammonium sulfate in 100mL warm deionized water.
- Combine both solutions while stirring, then evaporate until a thin slurry of potassium sulfate begins to form.
- Add 50mL ethanol to precipitate remaining potassium sulfate.
- Filter to remove potassium sulfate precipitate, retaining the filtrate containing ammonium chlorate.
- Remove ethanol by distillation at approximately **70°C** until alcohol is removed.

- **Barium Chlorate Synthesis:**

- Add 45g barium carbonate gradually to the ammonium chlorate solution with continuous stirring.

- Heat the mixture to boiling and maintain at boiling temperature for **2-3 hours** until the ammonia odor is no longer detectable. The reaction proceeds as: $2\text{NH}_4\text{ClO}_3 + \text{BaCO}_3 \rightarrow \text{Ba}(\text{ClO}_3)_2 + 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O}$
- Add deionized water as needed to maintain liquid volume during extended boiling.
- Continue boiling until crystals of **barium chlorate** begin to appear.
- Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization.
- Collect crystals by vacuum filtration.
- Wash with minimal ice-cold water and dry at **40-50°C** for 4-6 hours [2].

Alternative Approach Using Tartaric Acid:

- Prepare ammonium bitartrate by reacting tartaric acid with stoichiometric ammonia in hot water.
- Combine with potassium chlorate solution to precipitate potassium bitartrate, leaving ammonium chlorate in solution.
- Proceed with barium carbonate reaction as described above [2].

Safety Notes:

- Avoid isolation of solid ammonium chlorate due to explosion risk.
- Conduct boiling steps in a well-ventilated area or fume hood to disperse ammonia gas.
- Test barium carbonate for sodium contamination by flame test before use if color purity is critical.

Analytical Methods and Characterization

Rigorous quality control is essential for **barium chlorate**, particularly for pyrotechnic applications where purity directly impacts performance and safety. The following analytical protocols provide comprehensive characterization methods.

Purity Assessment:

- **Gravimetric Analysis:** Dissolve a precisely weighed sample (approximately 0.5g) in distilled water. Add excess 0.1M silver nitrate solution to precipitate chloride ions as silver chloride. Collect precipitate by filtration, dry to constant weight, and calculate chloride content. **Barium chlorate** should demonstrate minimal chloride impurity [7].
- **Sodium Contamination Test:** Prepare a saturated aqueous solution of the product. Dip a clean platinum or nickel wire into the solution and introduce to a Bunsen burner flame. Observe flame color—a persistent yellow coloration indicates significant sodium contamination unsuitable for pyrotechnic applications [2].

- **Thermal Analysis:** Using a melting point apparatus, determine decomposition onset temperature. Pure **barium chlorate** monohydrate dehydrates at approximately **120°C** and the anhydrous form decomposes at **413.9°C** [1].

Physical Properties Determination:

- **Solubility Profile:** Prepare saturated solutions at controlled temperatures (0°C, 20°C, 80°C, 100°C). Determine concentration by gravimetric analysis of evaporated aliquots. Compare results to reference values: 20.3g/100mL (0°C), 33.8g/100mL (20°C), 84.8g/100mL (80°C), 105g/100mL (100°C) [1].
- **Crystal Structure:** Examine crystal habit and morphology using optical microscopy. **Barium chlorate** typically forms transparent, orthorhombic crystals.

Table 3: **Barium Chlorate** Physicochemical Properties

Property	Specification	Testing Method
Molecular Weight	304.22 g/mol (anhydrous), 322.24 g/mol (monohydrate) [1]	Calculational
Appearance	White crystalline solid	Visual inspection
Density	3.18 g/cm ³ (monohydrate) [1]	Pycnometer
Solubility in Water	33.8 g/100mL at 20°C [1]	Gravimetric analysis
Decomposition Temperature	413.9°C (anhydrous) [1]	Thermal analysis
Oxygen Content	31.55% in pure compound [2]	Calculational
pH (1% solution)	Approximately neutral	pH meter

Applications and Industrial Relevance

Barium chlorate serves diverse industrial applications, with its usage evolving in response to technological advancements and regulatory considerations. The compound's dual functionality as both an oxidizer and colorant ensures its continued relevance across multiple sectors.

Pyrotechnics and Illuminating Compositions

In pyrotechnic formulations, **barium chlorate** serves as both an oxidizer and green colorant. When combined with various fuels, it produces a vibrant green light with emission characteristics superior to many alternative barium compounds. Simple binary mixtures with organic fuels such as shellac can yield high-quality green flames, making it valuable for exhibition-grade fireworks [1]. The compound's ability to function effectively in relatively simple formulations represents a significant advantage over other green-emitting systems that often require more complex compositions including separate oxidizers, colorants, and chlorine donors.

Despite these advantages, **barium chlorate** use in pyrotechnics has declined somewhat due to several factors: its relatively **higher cost** compared to alternatives like barium nitrate; its **impact sensitivity** in certain formulations (pure **barium chlorate** can explode from strong impact); and instances of **spontaneous ignition** in compositions during drying processes [1] [6]. Modern pyrotechnic practice often substitutes **barium chlorate** with barium nitrate or barium carbonate combined with chlorine donors, though the latter systems typically produce less saturated green emissions [1].

Industrial and Specialty Applications

Beyond pyrotechnics, **barium chlorate** finds application in several industrial processes:

- **Chloric Acid Production:** **Barium chlorate** serves as a precursor for highly pure chloric acid through metathesis reactions with sulfuric acid, enabling subsequent production of other pure chlorates [1].
- **Textile and Paper Industries:** The compound finds use as a mordant in textile dyeing processes and in paper pulp manufacturing [6].
- **Chemical Synthesis:** As a strong oxidizing agent, **barium chlorate** participates in specialized organic and inorganic oxidation reactions [4] [6].
- **Oxygen Generation:** Its thermal decomposition yielding oxygen gas makes it useful in specialized oxygen-generation systems [6].

Industrial production of **barium chlorate** increasingly incorporates advanced process control technologies. Modern manufacturing facilities utilize sensor networks and automation systems for real-time monitoring and adjustment of critical parameters including temperature, pressure, and reactant concentrations. These technological implementations improve product consistency, reduce waste, and enhance operational safety

[4]. The global market for **barium chlorate** reflects steady demand, with projections indicating growth from **\$12.69 billion in 2025 to \$22.38 billion by 2033**, representing a compound annual growth rate of 9.92% [5].

Safety, Handling, and Regulatory Considerations

Barium chlorate presents significant health and safety hazards that require careful management through engineering controls, personal protective equipment, and comprehensive safety protocols.

Health Hazards and Toxicity Profile

As a soluble barium compound, **barium chlorate** poses substantial toxicity risks through all exposure routes (ingestion, inhalation, skin contact):

- **Acute Toxicity:** The estimated lethal dose of soluble barium compounds is approximately **900 mg** for adults, with life-threatening toxicity possible at doses of **0.2-0.5 mg/kg** body weight [8]. Symptoms of acute exposure include gastrointestinal distress (nausea, vomiting, abdominal pain, diarrhea), muscle twitching and paralysis, cardiac arrhythmias, and profound hypokalemia (potassium deficiency) resulting from intracellular potassium shifting [1] [8].
- **Hypokalemia Mechanism:** Barium ions block potassium efflux channels in cell membranes, preventing potassium release while uptake continues, leading to dangerously low serum potassium levels that can precipitate cardiac arrest [8].
- **Methemoglobinemia:** High-level exposures may induce methemoglobinemia, reducing blood oxygen-carrying capacity [1].
- **Chronic Exposure:** Long-term low-level exposure may cause kidney damage, while barium dust inhalation can produce baritosis, a benign pneumoconiosis visible on chest X-rays [1] [8].

Physical Hazards and Reactivity

Barium chlorate functions as a strong oxidizer, presenting significant fire and explosion hazards:

- **Decomposition:** At its melting point (approximately 413.9°C), **barium chlorate** decomposes to barium chloride and oxygen, supporting and accelerating combustion [1].
- **Impact Sensitivity:** Pure **barium chlorate** can explode from strong mechanical impact [1].
- **Spontaneous Ignition:** Documented cases exist of pyrotechnic compositions containing **barium chlorate** spontaneously igniting during drying processes, even when wet [1].

- **Incompatibilities:** The compound is incompatible with combustible materials, reducing agents, heavy metal powders, and ammonium compounds. Contact with ammonium salts can form ammonium chlorate, an extremely unstable compound [3].

Protective Measures and Engineering Controls

- **Personal Protective Equipment (PPE):** Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shields, and appropriate respiratory protection when dust generation is possible. Laboratory coats or protective clothing should be worn to minimize skin contact [1].
- **Engineering Controls:** Use local exhaust ventilation or fume hoods for handling powders or heated solutions. Avoid procedures that generate dust aerosols.
- **Storage Considerations:** Store in cool, dry, well-ventilated areas away from combustibles and reducing agents. Maintain separation from incompatible materials including acids, ammonium compounds, and powdered metals. Use non-combustible containers with tight-fitting lids [1].

Emergency Response and First Aid

- **Inhalation:** Immediately move affected person to fresh air. Administer oxygen if breathing is difficult. Seek medical attention.
- **Skin Contact:** Remove contaminated clothing and wash affected area thoroughly with soap and water.
- **Eye Contact:** Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Consult medical professional.
- **Ingestion:** Do not induce vomiting. Administer gastric lavage with sodium sulfate or magnesium sulfate to precipitate soluble barium as insoluble barium sulfate [8]. Seek immediate medical attention.
- **Medical Management:** Hospital management includes ECG monitoring, serum potassium monitoring with aggressive potassium supplementation (doses up to 400 mEq may be required in first 24 hours), and consideration of hemodialysis or continuous venovenous hemofiltration for severe cases [8].

Environmental and Regulatory Considerations

Barium chlorate is very harmful to aquatic organisms, requiring careful containment to prevent environmental release [1]. Disposal must comply with local, state, and federal regulations, typically requiring management as hazardous waste. The compound carries the UN number 1445 for transportation

classification [1]. Workplace exposure limits for barium compounds are typically set at 0.5 mg/m³ (TWA) for soluble barium compounds, with an IDLH of 50 mg/m³ [1].

Conclusion

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